molecular formula C16H8Br2N2 B3028761 2,3-Bis(4-bromophenyl)fumaronitrile CAS No. 315203-26-0

2,3-Bis(4-bromophenyl)fumaronitrile

Cat. No.: B3028761
CAS No.: 315203-26-0
M. Wt: 388.06 g/mol
InChI Key: RWHQRUSYDYNSTI-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)fumaronitrile is a chemical compound belonging to the fumaronitrile family. It is characterized by the presence of two 4-bromophenyl groups attached to the double bond of fumaronitrile. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .

Mechanism of Action

Target of Action

2,3-Bis(4-bromophenyl)fumaronitrile is a member of the fumaronitrile family . It is primarily used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in the application of Organic Light Emitting Diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .

Mode of Action

The compound interacts with its targets through a carbon-carbon (C-C) coupling reaction . For instance, it reacts with 4-(carbazol-9-yl)phenylboronic acid to produce a stimuli-responsive fluorophoric molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the production of light and energy. The compound’s interaction with its targets leads to the creation of molecules that can switch emission color between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .

Pharmacokinetics

Its molecular weight is 38806 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the production of molecules with unique optical properties. For example, the Near-Infrared (NIR) fluorescent compound 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which contains a fumaronitrile component, exhibits strong NIR fluorescence with thin film quantum efficiency of 33% and crystal efficiency of 72% .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and exposure to light. For instance, the emission color of the resulting molecules can switch between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .

Biochemical Analysis

Biochemical Properties

2,3-Bis(4-bromophenyl)fumaronitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand in COFs and MOFs, facilitating the formation of cross-linked networks . The compound’s bromine atoms and nitrile groups enable it to form strong interactions with metal ions and organic molecules, making it a versatile component in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns . These interactions can have both beneficial and adverse effects on cell health, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitrile groups are particularly effective in forming hydrogen bonds and other non-covalent interactions with proteins and enzymes . These interactions can result in enzyme inhibition or activation, leading to changes in cellular processes and gene expression. Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have varying impacts on cell health . Long-term exposure to the compound may lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where specific concentrations of the compound trigger significant changes in biological activity. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s nitrile groups are metabolized through enzymatic reactions, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical processes, influencing metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment . The distribution of this compound can affect its localization and accumulation in different cellular compartments, impacting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can lead to its accumulation in particular subcellular regions, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect the compound’s activity and function, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile typically involves the reaction of 2-(4-bromophenyl)acetonitrile with iodine in the presence of a base such as sodium methylate. The reaction is carried out in a solvent like diethyl ether under nitrogen atmosphere at low temperatures (around -78°C) . This method ensures high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-bromophenyl)fumaronitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under inert atmospheres.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-chlorophenyl)fumaronitrile
  • 2,3-Bis(4-fluorophenyl)fumaronitrile
  • 2,3-Bis(4-methylphenyl)fumaronitrile

Uniqueness

2,3-Bis(4-bromophenyl)fumaronitrile stands out due to the specific electronic effects imparted by the bromine atoms. These effects enhance its performance in electronic applications compared to its analogs with different substituents. The bromine atoms also provide unique reactivity, allowing for versatile functionalization and incorporation into various molecular architectures .

Properties

IUPAC Name

2,3-bis(4-bromophenyl)but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHQRUSYDYNSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315203-26-0
Record name 2,3-Bis(4-bromophenyl)-2-butenedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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